1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol
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Overview
Description
1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.23 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-fluoro-2-nitrophenyl group and a hydroxyl group at the 4-position of the piperidine ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol typically involves the reaction of 4-fluoro-2-nitrobenzaldehyde with piperidine under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving piperidine derivatives.
Medicine: It is investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The pathways involved may include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(2-Fluoro-4-nitrophenyl)-piperidin-4-one: This compound has a similar structure but differs in the position of the fluorine and nitro groups.
1-(4-Fluoro-3-nitrophenyl)piperidin-4-ol: This compound has the nitro group at the 3-position instead of the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-8-1-2-10(11(7-8)14(16)17)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPYYFRFTXJMNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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